molecular formula C20H16N4O3 B11055320 6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-

6-Quinazolinecarboxamide, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-N-(3-quinolinyl)-

Cat. No.: B11055320
M. Wt: 360.4 g/mol
InChI Key: FRNPHLWURKHDGX-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE is a complex organic compound with a molecular formula of C20H16N4O3 This compound is known for its intricate structure, which includes a quinazoline core and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the quinazoline core.

    Methylation: The final step involves the methylation of the quinazoline core using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study cellular processes and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The compound’s quinazoline core is known to inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Lacks the quinoline moiety, making it less complex.

    N-(3-QUINOLINYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE: Similar structure but without the methyl groups.

Uniqueness

1,3-DIMETHYL-2,4-DIOXO-N-(3-QUINOLINYL)-1,2,3,4-TETRAHYDRO-6-QUINAZOLINECARBOXAMIDE is unique due to its combination of a quinazoline core and a quinoline moiety, along with the presence of methyl groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-quinolin-3-ylquinazoline-6-carboxamide

InChI

InChI=1S/C20H16N4O3/c1-23-17-8-7-13(10-15(17)19(26)24(2)20(23)27)18(25)22-14-9-12-5-3-4-6-16(12)21-11-14/h3-11H,1-2H3,(H,22,25)

InChI Key

FRNPHLWURKHDGX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC4=CC=CC=C4N=C3)C(=O)N(C1=O)C

Origin of Product

United States

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